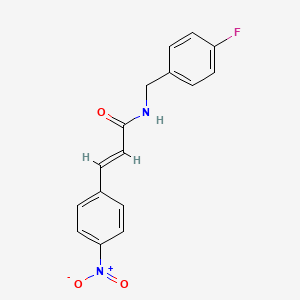![molecular formula C18H14ClNO B5810368 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone, also known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is not fully understood. However, it is believed to inhibit the lysosomal function, which leads to the accumulation of acidic vesicles in cells. This accumulation may interfere with virus entry and replication, thus inhibiting viral infections. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has also been shown to inhibit autophagy, which is a cellular process that degrades damaged organelles and proteins. This inhibition may lead to the accumulation of damaged proteins and organelles, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been shown to have various biochemical and physiological effects. It can induce apoptosis, which is a programmed cell death, in cancer cells. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can also modulate the immune system by inhibiting the production of cytokines, which are signaling molecules involved in inflammation. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can inhibit the production of reactive oxygen species, which are molecules that can damage cells and tissues.
Advantages and Limitations for Lab Experiments
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone in lab experiments. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. One direction is to investigate its potential as an antiviral drug against other viruses. Another direction is to study its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone analogs with improved efficacy and reduced toxicity is an area of active research. Finally, the use of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone in combination with other drugs or therapies is an area of investigation to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its antitumor, antimalarial, and antiviral activities make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone have been discussed in this paper. Further research is needed to fully understand the potential of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone as a therapeutic agent.
Synthesis Methods
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can be synthesized by the reaction of 4-chloroacetophenone with 2-methyl-3-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. This synthesis method has been optimized to yield high purity and yield of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimalarial, and antiviral activities. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been used as an antimalarial drug for the treatment of malaria. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been shown to have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDIEUWGBBHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)


![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)